2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 863019-66-3
VCID: VC5892470
InChI: InChI=1S/C22H21ClN6O4/c1-32-17-7-6-14(10-18(17)33-2)8-9-24-19(30)12-28-13-25-21-20(22(28)31)26-27-29(21)16-5-3-4-15(23)11-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,24,30)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)OC
Molecular Formula: C22H21ClN6O4
Molecular Weight: 468.9

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

CAS No.: 863019-66-3

Cat. No.: VC5892470

Molecular Formula: C22H21ClN6O4

Molecular Weight: 468.9

* For research use only. Not for human or veterinary use.

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide - 863019-66-3

Specification

CAS No. 863019-66-3
Molecular Formula C22H21ClN6O4
Molecular Weight 468.9
IUPAC Name 2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C22H21ClN6O4/c1-32-17-7-6-14(10-18(17)33-2)8-9-24-19(30)12-28-13-25-21-20(22(28)31)26-27-29(21)16-5-3-4-15(23)11-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,24,30)
Standard InChI Key ZGBUWFRRNMRZKH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key components:

  • A triazolopyrimidine core (3H- triazolo[4,5-d]pyrimidin-7-one), providing a planar heterocyclic scaffold conducive to intermolecular interactions.

  • A 3-chlorophenyl substituent at position 3 of the triazole ring, introducing electron-withdrawing effects that may enhance binding affinity to biological targets.

  • A 3,4-dimethoxyphenethyl acetamide side chain at position 6, contributing hydrophobic and hydrogen-bonding capabilities critical for pharmacokinetic optimization .

Structural Data

PropertyValue
IUPAC Name2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Molecular FormulaC22_{22}H21_{21}ClN6_6O4_4
Molecular Weight468.9 g/mol
CAS Registry Number863019-66-3
SMILESCOC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)OC
InChIKeyZGBUWFRRNMRZKH-UHFFFAOYSA-N

The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the 3,4-dimethoxy motifs on the phenethyl moiety may modulate solubility and metabolic stability .

Synthesis and Manufacturing

Synthetic Pathways

Although detailed protocols for this specific compound are proprietary, general triazolopyrimidine synthesis involves:

  • Cyclocondensation: Formation of the pyrimidine ring via reactions between aminotriazole derivatives and β-diketones or malonates.

  • Chlorophenyl Incorporation: Electrophilic aromatic substitution or palladium-catalyzed coupling to introduce the 3-chlorophenyl group.

  • Side-Chain Functionalization: Amidation or alkylation to attach the 3,4-dimethoxyphenethyl acetamide group, often using carbodiimide coupling agents .

Industrial Considerations

  • Automated Flow Reactors: Enable precise control over exothermic reactions during triazole ring formation.

  • Chromatography-Free Purification: Crystallization techniques are prioritized to reduce costs in large-scale production.

Biological Activities and Mechanisms

Target Engagement

Triazolopyrimidines exhibit polypharmacology, with putative targets including:

  • Kinases: Inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases via competitive binding to ATP pockets.

  • DNA Topoisomerases: Intercalation or stabilization of DNA-enzyme complexes, disrupting replication in rapidly dividing cells .

  • GPCRs: Modulation of G-protein-coupled receptors (e.g., adenosine receptors) through allosteric effects .

Structure-Activity Relationships (SAR)

  • 3-Chlorophenyl Group: Enhances target affinity by 2–3-fold compared to unsubstituted phenyl analogs, likely due to halogen bonding.

  • Dimethoxy Phenethyl Moiety: Improves metabolic stability by reducing cytochrome P450-mediated oxidation .

Pharmacological Research Findings

Antimicrobial Activity

  • Bacterial Growth Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Targets: Moderate activity (Candida albicans, MIC = 64 µg/mL) linked to ergosterol biosynthesis disruption .

Future Research Directions

  • Pharmacokinetic Profiling: Assess bioavailability and blood-brain barrier penetration.

  • Target Deconvolution: CRISPR-Cas9 screens to identify novel molecular targets.

  • Formulation Development: Nanoemulsions for enhanced aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator